N-[4-(THIOPHENE-2-AMIDO)CYCLOHEXYL]THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[4-(THIOPHENE-2-AMIDO)CYCLOHEXYL]THIOPHENE-2-CARBOXAMIDE is a compound that features a thiophene ring system, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[4-(THIOPHENE-2-AMIDO)CYCLOHEXYL]THIOPHENE-2-CARBOXAMIDE, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the cyclization of various substrates under specific conditions, such as the presence of catalysts or microwave irradiation .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(THIOPHENE-2-AMIDO)CYCLOHEXYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-[4-(THIOPHENE-2-AMIDO)CYCLOHEXYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(THIOPHENE-2-AMIDO)CYCLOHEXYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can inhibit enzymes such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory prostaglandins . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
Suprofen: A 2-substituted thiophene framework used as an NSAID.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Celecoxib: A 2,3-diarylthiophene used as a selective COX-2 inhibitor.
Uniqueness
N-[4-(THIOPHENE-2-AMIDO)CYCLOHEXYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific structure, which combines a thiophene ring with a cyclohexyl group. This unique structure may confer distinct biological activities and chemical properties compared to other thiophene derivatives .
Properties
IUPAC Name |
N-[4-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h1-4,9-12H,5-8H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCYATNIGDGPNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.